molecular formula C21H27N7O2 B2911333 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1171457-41-2

1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea

Cat. No.: B2911333
CAS No.: 1171457-41-2
M. Wt: 409.494
InChI Key: SBAUKORRHCKUIW-UHFFFAOYSA-N
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Description

The compound “1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea” is a urea derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a 4-methoxy-2-methylphenyl group. The pyrimidine ring serves as a central scaffold, while the pyrazole and methoxyphenyl groups contribute to steric and electronic properties that may influence binding affinity and solubility.

Properties

IUPAC Name

1-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(4-methoxy-2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O2/c1-13-10-17(30-5)6-7-18(13)26-21(29)23-9-8-22-19-12-20(25-16(4)24-19)28-15(3)11-14(2)27-28/h6-7,10-12H,8-9H2,1-5H3,(H,22,24,25)(H2,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAUKORRHCKUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=C(C=C(C=C3)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C18H24N6OC_{18}H_{24}N_{6}O, and it features multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving related compounds, several pyrazole-based structures demonstrated strong antibacterial effects against various strains of bacteria, including Xanthomonas and Pseudomonas species. For instance, compounds similar to the one showed EC50 values as low as 5.44 μg/mL against Xac .

Anticancer Properties

The anticancer potential of pyrazole derivatives has also been explored extensively. A series of studies highlighted the ability of certain pyrazole compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the methylpyrimidine moiety in the compound may enhance its anticancer efficacy by targeting specific cellular pathways involved in tumor growth .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, compounds with similar structures have exhibited anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

The biological activity of 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes that play critical roles in disease pathways.
  • Receptor Modulation : It may bind to specific receptors involved in inflammation and cancer progression, altering their activity.
  • Cell Cycle Interference : By affecting the cell cycle machinery, it can induce apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Study on Bacterial Infections : A study demonstrated that a similar pyrazole derivative significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications for treating bacterial infections .
  • Anticancer Trials : Clinical trials involving pyrazole derivatives have shown promising results in reducing tumor size in patients with specific types of cancer, indicating their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundEC50/IC50 ValuesReference
AntibacterialSimilar Pyrazole5.44 μg/mL (against Xac)
AnticancerVariousIC50 from 1.35 to 2.18 μM
Anti-inflammatoryRelated StructuresVaries by compound

Comparison with Similar Compounds

1-(4,6-Dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea (FDB011147)

  • Key Differences :
    • Replaces the pyrazole-linked ethylamine chain with a sulfonylurea group.
    • Features a tetrazole ring instead of the dimethylpyrazole moiety.
    • Dimethoxy substituents on the pyrimidine vs. the target compound’s methyl group.
  • Implications :
    • The tetrazole group may enhance metabolic stability compared to pyrazole, but the sulfonylurea linkage could reduce membrane permeability .

3-Hydroxy-5-(4-isopropyl-phenyl)-1-(2-methoxy-ethyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (Compound 34)

  • Key Differences :
    • Pyrrol-2-one core instead of pyrimidine.
    • Contains a benzoyl group and hydroxy substituent absent in the target compound.

1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19)

  • Key Differences :
    • Imidazoline ring instead of pyrimidine.
    • Lacks the urea backbone but includes a hydrobromide salt for improved solubility.
  • Implications :
    • The imidazoline moiety is often associated with adrenergic receptor modulation, suggesting divergent pharmacological pathways compared to urea-based compounds .

Pharmacokinetic and Bioactivity Comparison

Compound Core Structure Key Functional Groups Reported Bioactivity
Target Compound Pyrimidine-urea 3,5-Dimethylpyrazole, 4-methoxy-2-methylphenyl Hypothesized kinase inhibition (structural analogy)
FDB011147 Pyrimidine-sulfonylurea Tetrazole, sulfonylurea Herbicidal activity (documented)
Compound 34 Pyrrol-2-one Benzoyl, hydroxy, methoxyethyl Anticancer (in vitro cytotoxicity)
C19 Imidazoline Methoxyphenyl, hydrobromide Adrenergic modulation (patent data)

Key Observations :

  • Solubility : The target compound’s urea and pyrimidine groups may enhance water solubility compared to purely aromatic systems like Compound 33.
  • Target Selectivity : The dimethylpyrazole substituent could improve binding to kinase ATP pockets, analogous to pyrazole-containing drugs like crizotinib.
  • Stability : The absence of labile groups (e.g., ester in Compound 34) suggests higher metabolic stability than analogs with hydrolyzable motifs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including pyrazole and pyrimidine coupling, urea formation, and purification. For example, similar pyrimidine derivatives are synthesized via nucleophilic substitution under reflux in ethanol or DMF . Optimization could employ statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading .
  • Data Consideration : Track reaction progress via TLC/HPLC and quantify intermediates using NMR or mass spectrometry. Compare yields under varying conditions (e.g., 60°C vs. 80°C) to identify optimal parameters.

Q. How should researchers address discrepancies in spectral data (e.g., NMR, MS) during structural validation?

  • Methodology : Cross-validate using complementary techniques. For instance, if 1^1H NMR shows unexpected peaks, use 13^{13}C NMR, DEPT, or 2D-COSY to resolve ambiguities. If mass spectrometry (MS) data conflicts with theoretical values, check ionization efficiency or potential adduct formation (e.g., Na+^+ or K+^+) .
  • Example : A methyl group resonance at δ 2.3 ppm might overlap with adjacent signals; deuterated solvent swaps (CDCl3_3 vs. DMSO-d6_6) can improve resolution .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

  • Methodology : Prioritize target-specific assays (e.g., kinase inhibition or receptor binding) based on structural analogs. Use dose-response curves (IC50_{50}/EC50_{50}) and controls (positive/negative) to assess potency. For example, pyrimidine-urea derivatives often target kinases like EGFR or VEGFR .
  • Experimental Design : Include triplicate measurements and statistical validation (e.g., ANOVA) to ensure reproducibility.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action or reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to study electronic properties (e.g., HOMO-LUMO gaps) or reaction pathways. Molecular docking (AutoDock, Schrödinger) can predict binding affinities to biological targets .
  • Case Study : Calculate the Gibbs free energy of intermediate formations during synthesis to identify rate-limiting steps . Compare docking scores with experimental IC50_{50} values to validate predictions.

Q. What strategies resolve contradictions in biological activity data across different cell lines or assay conditions?

  • Methodology : Investigate cell-specific factors (e.g., metabolic enzyme expression or membrane permeability) using knockdown/knockout models. Employ orthogonal assays (e.g., Western blotting for target inhibition vs. cell viability assays) .
  • Data Analysis : Use clustering algorithms to group results by cell type or assay parameters. For example, if activity varies in MCF-7 vs. HEK293 cells, profile cytochrome P450 levels in each line.

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

  • Methodology : Apply continuous flow chemistry for better heat/mass transfer and reduced side reactions. Monitor stereochemistry via chiral HPLC or polarimetry during process optimization .
  • Case Study : Compare batch vs. flow synthesis yields and enantiomeric excess (ee%) under identical conditions. Use Taguchi methods to minimize impurity formation .

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